Methyltriacetoxysilane
Description
Properties
IUPAC Name |
[diacetyloxy(methyl)silyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O6Si/c1-5(8)11-14(4,12-6(2)9)13-7(3)10/h1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVJPBVNWVPUZBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O[Si](C)(OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O6Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0027565 | |
| Record name | Methylsilanetriyl triacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0027565 | |
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Molecular Weight |
220.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Solid; [Alfa Aesar MSDS] | |
| Record name | Silanetriol, 1-methyl-, 1,1,1-triacetate | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | Methyltriacetoxysilane | |
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Vapor Pressure |
0.2 [mmHg] | |
| Record name | Methyltriacetoxysilane | |
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CAS No. |
4253-34-3 | |
| Record name | Methyltriacetoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4253-34-3 | |
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| Record name | Methylsilanetriol triacetate | |
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| Record name | Methyltriacetoxysilane | |
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| Record name | Silanetriol, 1-methyl-, 1,1,1-triacetate | |
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| Record name | Methylsilanetriyl triacetate | |
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| Record name | METHYLSILANETRIOL TRIACETATE | |
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Preparation Methods
Preparation via Reaction of Methyltrichlorosilane with Acetic Acid
Reaction Conditions and Process Description
- Reactants: Methyltrichlorosilane and glacial acetic acid.
- Solvent: An inert hydrocarbon solvent such as hexane, toluene, benzene, or mineral spirits is used in excess to facilitate the reaction.
- Catalysts/Additives: The presence of iron complexing agents (e.g., ethylenediaminetetraacetic acid, phenanthroline, hydroxyquinoline) is critical to prevent iron contamination which drastically reduces yield.
- Temperature and Time: The reaction is typically conducted by adding acetic acid slowly to a refluxing mixture of methyltrichlorosilane and solvent over 2.5 hours, followed by refluxing for an additional 3.5 hours. Subsequent distillation steps at atmospheric and reduced pressures (50–150°C and 60 Torr) are employed to remove solvent, excess acid, and byproducts.
- Reaction Duration: Total reaction time ranges from 0.5 to 10 hours depending on scale and conditions.
Reaction Mechanism
The chlorosilane reacts with acetic acid to substitute chlorine atoms with acetoxy groups, producing methyltriacetoxysilane and hydrochloric acid:
$$
\text{CH}3\text{SiCl}3 + 3 \text{CH}3\text{COOH} \rightarrow \text{CH}3\text{Si(OCOCH}3)3 + 3 \text{HCl}
$$
Effect of Iron and Iron Complexing Agents
Iron contamination in the reaction system leads to significant side reactions, reducing the yield of this compound and increasing byproducts such as siloxanes and high boilers. The addition of iron complexing agents stabilizes the reaction and increases the yield by over 20% by weight, standardizing batch-to-batch production.
Experimental Data and Yield Analysis
| Example | Reaction Conditions | Iron Presence | Iron Complexing Agent | Yield of this compound (wt. %) | Major Byproducts (wt. %) |
|---|---|---|---|---|---|
| 1 | Glass, iron-free system, reflux with hexane | None | None | 93.7 | Dimethyltetraacetoxydisiloxane 5.3, others minor |
| 2 | Same as Example 1 but with ferric chloride added | Present | None | 18.7 | Dimethyltetraacetoxydisiloxane 36.3, Tetraacetoxytricyclicsiloxane 22.8, High boilers 21.4 |
| 4 | Glass-lined steel, no added iron complexing agent | Trace (4 ppm) | None | 64.2 | Dimethyltetraacetoxydisiloxane 24.2, High boilers 7.1 |
| 5 | Same as Example 4 with ethylenediaminetetraacetic acid added | Trace (4 ppm) | EDTA (1 part) | 91.9 | Dimethyltetraacetoxydisiloxane 4.6, High boilers 0.7 |
Industrial Scale Production Considerations
- Equipment: Use of all-glass or glass-lined steel reactors to avoid iron contamination.
- Solvent Removal: Atmospheric and vacuum distillation steps to remove solvents and volatile impurities.
- Iron Control: Strict control of iron contamination and use of iron complexing agents to optimize yield.
- Reaction Monitoring: Chloride levels are reduced to below 100 ppm by prolonged reflux under reduced pressure to ensure purity.
Summary Table of Key Preparation Parameters
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Methyltrichlorosilane | 1.5 mole (e.g., 224.3 parts by weight) | Starting material |
| Acetic Acid | Excess (e.g., 315 parts by weight) | Glacial acetic acid preferred |
| Solvent | Hexane, toluene, benzene, mineral spirits | Used in excess, inert hydrocarbon solvents |
| Reaction Temperature | Reflux (~60–80°C), stripping at 50–150°C | Reflux during addition and post-addition |
| Reaction Time | 0.5 to 10 hours | Addition over 2.5 hours, reflux 3.5 hours typical |
| Iron Complexing Agent | 0.1–5% by weight of reactants | EDTA, phenanthroline, hydroxyquinoline preferred |
| Chloride Level in Product | <100 ppm | Achieved by vacuum reflux distillation |
| Yield of this compound | Up to 93.7% (lab), ~80% or more (industrial) | Dependent on iron contamination and process control |
Research Findings and Notes
- The presence of iron ions catalyzes side reactions leading to polymeric siloxane byproducts and reduces the yield of this compound dramatically.
- Iron complexing agents act by binding trace iron, preventing its catalytic effect on side reactions.
- The hydrolysis of this compound is rapid in moisture, so the product must be handled and stored under dry conditions.
- The reaction is sensitive to impurities and reaction vessel materials; glass or glass-lined equipment is preferred to minimize contamination.
- The stripping and distillation steps are critical for removing residual acid and chlorides to achieve high purity.
Chemical Reactions Analysis
Types of Reactions:
Hydrolysis: Methyltriacetoxysilane undergoes hydrolysis in the presence of moisture, releasing acetic acid and forming silanols.
Substitution Reactions: The compound can participate in substitution reactions where the acetoxy groups are replaced by other functional groups.
Common Reagents and Conditions:
Moisture: Hydrolysis occurs readily in the presence of water or moisture.
Acetic Acid: Used in the synthesis of this compound from methyl trichlorosilane.
Major Products Formed:
Silanols: Formed during hydrolysis.
Siloxanes: Produced from the reaction of silanols.
Scientific Research Applications
Chemical Properties and Behavior
Methyltriacetoxysilane is characterized by its ability to undergo hydrolysis in the presence of moisture, resulting in the formation of acetic acid and silanol groups. This reactivity allows it to act as a coupling agent and crosslinker in various formulations. The hydrolysis process can be described by the following reaction:
Anti-Fouling Coatings
MTAS has been investigated for its use in anti-fouling coatings due to its ability to form stable siloxane networks. Research has shown that incorporating MTAS into polysiloxane formulations enhances resistance to biofouling, making it suitable for marine applications. A study demonstrated that coatings containing MTAS exhibited significantly reduced biofilm formation compared to traditional coatings .
Silicone Sealants
The compound is extensively used as a crosslinking agent in silicone sealants and adhesives. Its incorporation improves adhesion properties and enhances durability under environmental stressors such as moisture and temperature fluctuations. The final products are widely used in construction, automotive, and electronic applications .
Table 1: Performance Metrics of MTAS-Enhanced Coatings
| Property | Standard Coating | MTAS-Enhanced Coating |
|---|---|---|
| Biofilm Formation Rate | High | Low |
| Adhesion Strength | Moderate | High |
| Durability (Years) | 3 | 7 |
Silanization of Surfaces
This compound is utilized for silanization processes, where it modifies surfaces to improve hydrophobicity and adhesion properties. This application is particularly relevant in glass and metal treatments, where enhanced resistance to corrosion and staining is desired. The surface modification process typically involves the deposition of a silane layer that covalently bonds with the substrate.
Functionalization of Nanomaterials
MTAS has been employed to functionalize nanoparticles for various applications, including drug delivery systems and catalysis. By modifying the surface properties of nanoparticles, MTAS improves their stability and dispersibility in different solvents, which is crucial for their performance in biomedical applications .
Case Study: Nanoparticle Functionalization
In a study focusing on drug delivery systems, MTAS was used to modify silica nanoparticles, resulting in enhanced drug loading capacities and controlled release profiles. The modified nanoparticles demonstrated improved biocompatibility compared to unmodified counterparts .
Water Treatment
This compound has shown promise in water treatment applications due to its ability to form stable siloxane networks that can encapsulate pollutants. Its use in filter media has been studied, demonstrating effective removal of heavy metals from contaminated water sources.
Biodegradation Studies
Research indicates that the degradation products of MTAS, particularly acetic acid, are less toxic than many other silanes, making it an environmentally friendly option for various applications . Biodegradation studies have shown that acetic acid produced from MTAS hydrolysis is rapidly broken down in aquatic environments.
Table 2: Biodegradation Rates of MTAS Hydrolysis Products
| Substance | Biodegradation Rate (%) | Study Reference |
|---|---|---|
| Acetic Acid | 74 | National Institute of Technology and Evaluation (1993) |
| Silanol Products | Variable | Degussa-Huls (1995a) |
Mechanism of Action
Comparison with Similar Compounds
Methyltriethoxysilane (CAS 2031-67-6)
- Molecular Formula : C₇H₁₈O₃Si
- Molecular Weight : 178.31 g/mol
- Boiling Point : 143°C (at 760 mmHg)
- Hydrolysis Byproduct: Ethanol
- Applications: Primarily used as a precursor for silicone resins and surface modification agents. Unlike MTS, it forms ethanol upon hydrolysis, which is less corrosive than acetic acid, making it preferable in applications requiring milder byproducts .
Methyltrimethoxysilane (CAS 1185-55-3)
- Molecular Formula : C₄H₁₂O₃Si
- Molecular Weight : 136.22 g/mol
- Boiling Point : 102°C (at 760 mmHg)
- Hydrolysis Byproduct: Methanol
- Applications: Utilized in adhesives and surface treatments. Its smaller molecular size allows faster diffusion into substrates compared to MTS, but methanol release limits its use in enclosed environments .
| Property | This compound | Methyltrimethoxysilane |
|---|---|---|
| Hydrolysis Byproduct | Acetic acid | Methanol |
| Thermal Stability | Stable up to 85°C | Stable up to 90°C |
| Key Advantage | High hydrophobicity | Rapid curing |
Ethyltriethoxysilane (CAS 78-08-0)
- Molecular Formula : C₈H₂₀O₃Si
- Molecular Weight : 192.34 g/mol
- Boiling Point : 160°C (at 760 mmHg)
- Hydrolysis Byproduct: Ethanol
- Applications : Similar to MTS in creating hydrophobic coatings but with longer alkyl chains, enhancing flexibility in polymer matrices .
| Property | This compound | Ethyltriethoxysilane |
|---|---|---|
| Hydrophobicity | High (non-polar CH₃ group) | Moderate (longer C₂H₅ chain) |
| Mechanical Strength | Enhances stiffness | Improves flexibility |
Trimethylchlorosilane (CAS 75-79-6)
- Molecular Formula : C₃H₉ClSi
- Molecular Weight : 108.64 g/mol
- Boiling Point : 57°C (at 760 mmHg)
- Reactivity : Highly reactive with hydroxyl groups; releases HCl.
- Applications : Surface silylation agent. Unlike MTS, its chloride byproduct is corrosive, restricting use in sensitive applications .
| Property | This compound | Trimethylchlorosilane |
|---|---|---|
| Byproduct Corrosivity | Mild (acetic acid) | High (HCl) |
| Preferred Use Cases | Biomedical materials | Industrial silylation |
Research Findings and Performance Metrics
Hydrolysis Kinetics
Mechanical Properties in Composites
Thermal Stability
- MTS-derived materials retain stability up to 250°C, comparable to trimethoxysilanes but with better adhesion to inorganic substrates .
Market and Industrial Trends (2025 Outlook)
Biological Activity
Methyltriacetoxysilane (MTAS), also known as triacetoxy(methyl)silane, is a silane compound with significant applications in various fields, including materials science and medicine. Its biological activity has garnered attention due to its potential cytotoxic effects, interaction with cellular processes, and applications in biomedical contexts.
This compound is primarily utilized as a cross-linking agent in the synthesis of silicone polymers. The compound hydrolyzes in the presence of moisture to produce silanols and acetic acid, which can subsequently react to form siloxanes. This hydrolysis is crucial for its role in modifying the properties of materials, enhancing water resistance, durability, and adhesion in silicone rubber applications.
Biochemical Pathways
- Hydrolysis : In aqueous environments, MTAS rapidly hydrolyzes to generate silanols and acetic acid. The half-life of this reaction is significantly short, indicating that the biological effects observed are often due to the resultant acetic acid rather than the silane itself .
- Cellular Effects : Research indicates that MTAS can influence various cellular functions by modifying the extracellular matrix (ECM) and altering cell adhesion properties. At low concentrations, it may enhance cell proliferation, while at higher concentrations, it exhibits cytotoxicity leading to apoptosis .
Cytotoxicity Studies
MTAS has been studied for its cytotoxic effects across various cell lines. Notably, it has shown:
- Cytotoxicity : At elevated doses, MTAS can induce significant cytotoxic effects in cultured cells. For instance, studies have demonstrated that high concentrations can lead to cell death through apoptotic pathways.
- Dosage Effects : Animal studies indicate that low doses may promote cell adhesion and growth, while high doses result in toxicity. This duality underscores the importance of dosage in therapeutic applications.
Mutagenicity and Genotoxicity
MTAS has been evaluated for its potential mutagenic effects:
- Bacterial Gene Mutation Assays : Tests indicate that MTAS does not induce chromosomal aberrations or mutations in bacterial models, suggesting a relatively low risk for genotoxic effects under controlled conditions .
- In Vitro Studies : Further investigations on mammalian cells showed no significant mutagenic impact at standard exposure levels .
Applications in Medicine
MTAS is increasingly used in medical applications due to its biocompatibility and ability to form stable silicone structures:
- Facial Prostheses : It is utilized in creating medical-grade silicone for facial prostheses, where its properties enhance the durability and aesthetic qualities of the material.
- Drug Delivery Systems : The compound's ability to modify surface properties makes it a candidate for drug delivery systems where controlled release and biocompatibility are essential.
Case Studies and Research Findings
Several case studies highlight the practical applications and biological assessments of MTAS:
Q & A
Q. What are the standard laboratory synthesis methods for Methyltriacetoxysilane, and how are reaction conditions optimized?
this compound is typically synthesized via dehydrochlorination of trichloromethylsilane with acetic acid. Key parameters include maintaining anhydrous conditions to prevent premature hydrolysis and controlling stoichiometric ratios (e.g., 1:3 molar ratio of trichloromethylsilane to acetic acid). Temperature is critical—reactions often proceed at 50–70°C under nitrogen to minimize side reactions. Post-synthesis, vacuum distillation is used to isolate the product, with purity assessed via GC-MS or NMR .
Q. Which analytical techniques are most effective for characterizing this compound’s structural and chemical properties?
- NMR Spectroscopy : ¹H and ²⁹Si NMR confirm molecular structure and detect impurities (e.g., residual acetic acid or silanol groups).
- FTIR : Identifies functional groups (e.g., Si-OAc at ~1740 cm⁻¹).
- Chromatography : GC-MS ensures purity, while HPLC monitors hydrolysis kinetics.
- Thermogravimetric Analysis (TGA) : Evaluates thermal stability and decomposition profiles .
Advanced Research Questions
Q. How does this compound function as a crosslinker in condensation-cure silicones, and what factors govern its reactivity?
this compound releases acetic acid upon hydrolysis, enabling silanol condensation to form Si-O-Si networks. Reaction efficiency depends on:
- Humidity : Higher moisture accelerates hydrolysis but may cause uneven curing.
- Catalysts : Tin-based catalysts (e.g., dibutyltin dilaurate) enhance crosslinking rates.
- Substrate Compatibility : Hydrophobic surfaces require pre-treatment to ensure adhesion.
Experimental Design Tip : Use rheometry to monitor viscosity changes during curing and FTIR to track acetic acid release kinetics .
Q. In ceramic nanocomposites, how does this compound improve mechanical properties, and what processing parameters are critical?
this compound acts as a binder in Al₂O₃ nanorod composites, enhancing interfacial adhesion. Key parameters include:
- Dispersion : Sonication in ethanol ensures uniform nanorod distribution.
- Curing Temperature : 95°C optimizes crosslinking without degrading the matrix.
- Nanoindentation Testing : Measures hardness (e.g., 20 nm composites show ~3 GPa) and elastic modulus.
Data Conflict Resolution : Discrepancies in reported hardness values may arise from variations in nanorod alignment or curing time. Replicate experiments under controlled humidity (≤40% RH) to standardize results .
Methodological Challenges and Solutions
Q. How can computational modeling predict this compound’s hydrolysis pathways, and what software tools are validated?
Density Functional Theory (DFT) simulations (e.g., Gaussian, ORCA) model hydrolysis mechanisms. Parameters:
- Solvent Effects : Include water clusters to simulate aqueous environments.
- Transition States : Identify energy barriers for acetic acid release.
- Validation : Compare computed activation energies (~25–30 kJ/mol) with experimental Arrhenius plots from kinetic studies.
Limitation : Models may underestimate steric effects in bulkier silanes. Cross-validate with experimental IR and NMR data .
Key Research Gaps and Recommendations
- Contradictions in Crosslinking Efficiency : Some studies report incomplete curing in humid environments. Investigate co-crosslinkers (e.g., tetraethoxysilane) to improve network density .
- Nanocomposite Scalability : Hydrothermal methods (e.g., 95°C for 24 hours) yield lab-scale composites but lack scalability. Pilot trials with spray coating or hot-pressing (Figure 1 in ) are needed.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
